2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a thiazepane ring, a chlorophenyl group, and a chromenone structure
Mechanism of Action
Chromen-4-one derivatives
Chromen-4-one is a class of compounds that are often associated with a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties . The exact mechanism of action can vary depending on the specific derivative and its molecular structure.
Thiazepane derivatives
Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur. Compounds containing a thiazepane ring can exhibit various biological activities. For example, some benzothiazepine derivatives (which contain a fused benzene and thiazepane ring) are known to have calcium channel blocking activity .
2-chlorophenyl derivatives
The 2-chlorophenyl group is a common feature in many biologically active compounds. For instance, it is found in the structure of certain benzodiazepines, which are widely used as tranquilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as a 2-chlorophenyl amine and a suitable thiol, under acidic or basic conditions.
Attachment of the Chromenone Moiety: The chromenone structure can be introduced via a condensation reaction between a chromone derivative and the thiazepane intermediate.
Final Coupling: The final step involves coupling the thiazepane-chromenone intermediate with a carbonyl-containing reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one: Unique due to the combination of thiazepane and chromenone structures.
Phenazepam: A benzodiazepine derivative with a similar chlorophenyl group but different core structure.
2-Chlorophenyl dichlorophosphate: Contains a chlorophenyl group but differs significantly in overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which are not commonly found together in a single molecule
Properties
IUPAC Name |
2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHWVFBDZLHFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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